Benzamidoethanoyl cyanide

Description

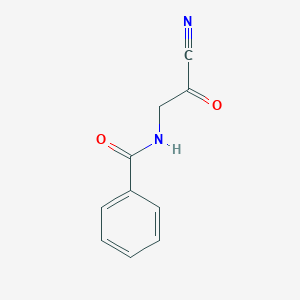

Benzamidoethanoyl cyanide (hypothetical structure: C₉H₈N₂O₂) is a synthetic organic compound combining a benzamide group (C₆H₅CONH₂) with an ethanoyl cyanide moiety (CH₃COCN). The compound’s dual functional groups (amide and cyanide) suggest utility in pharmaceutical intermediates or agrochemical synthesis, though its handling requires stringent safety protocols due to cyanide-related hazards .

Properties

CAS No. |

875837-24-4 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-benzamidoacetyl cyanide |

InChI |

InChI=1S/C10H8N2O2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,7H2,(H,12,14) |

InChI Key |

OMAFNPXGHSONJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamidoethanoyl cyanide can be synthesized through various methods. . The reaction typically requires controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzamidoethanoyl cyanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.

Major Products Formed:

Oxidation: Formation of benzamidoethanoic acid.

Reduction: Formation of benzamidoethanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamidoethanoyl cyanide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzamidoethanoyl cyanide involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or alter cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Reactivity and Stability

- This compound: Expected to hydrolyze in the presence of water or acids, releasing hydrogen cyanide (HCN). Stability data are extrapolated from benzoyl cyanide, which decomposes exothermically upon contact with moisture .

- Benzyl cyanide : Reacts violently with oxidizing agents and acids, releasing toxic gases (e.g., HCN) .

- Bromobenzyl cyanide: Limited reactivity data; bromine substitution may reduce volatility but increase environmental persistence .

Toxicity and Regulatory Status

- Cyanide Release: this compound and benzoyl cyanide pose acute cyanide poisoning risks.

- Exposure Limits: Benzyl cyanide: No established OSHA exposure limits, but blood cyanide monitoring is recommended for overexposure . Bromobenzyl cyanide: Insufficient toxicological data; medical testing focuses on cyanide levels and neurological effects .

Environmental Impact

- Cyanide-containing compounds like benzyl cyanide require specialized disposal to avoid water contamination. Absorbent materials (e.g., diatomite) are recommended for spill containment .

Clinical and Analytical Monitoring

- Blood cyanide levels exceeding 3 μmol/L indicate acute exposure; tolerance mechanisms (e.g., cGMP interactions) may delay symptom onset but necessitate urgent treatment .

Q & A

What experimental strategies ensure high-purity synthesis of Benzamidoethanoyl cyanide, and how can impurities be systematically characterized?

Methodological Answer:

To achieve high-purity synthesis, prioritize reagent purity (e.g., benzyl chloride derivatives) and reaction conditions (e.g., controlled temperature, inert atmosphere). Post-synthesis purification via fractional crystallization or chromatography (HPLC) is critical. Impurity profiling should combine spectroscopic techniques (NMR for structural confirmation , IR for functional groups) and mass spectrometry for molecular weight validation. For cyanide-containing byproducts, automated flow-injection analysis (FIA) minimizes manual errors and enhances precision in detecting trace cyanide species .

Basic Research Focus: Synthesis optimization and impurity identification.

How should researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound derivatives?

Methodological Answer:

Discrepancies often arise from solvent interactions, tautomerism, or residual moisture. Standardize sample preparation (e.g., anhydrous solvents, degassing) and validate results using complementary techniques:

- NMR : Confirm proton environments and cyano-group coupling.

- IR : Verify nitrile stretching frequencies (~2200 cm⁻¹).

- Cross-validation : Compare with computational models (DFT calculations for expected peaks). For cyanide-specific conflicts, use gas diffusion separation with amperometric detection to distinguish free vs. complexed cyanide .

Advanced Research Focus: Data reconciliation and mechanistic interpretation.

What protocols mitigate cyanide release risks during handling or degradation studies of this compound?

Methodological Answer:

- Containment : Use fume hoods and sealed reactors to prevent inhalation .

- Storage : Store in soft steel containers away from acids/reducing agents to avoid unintended reactions .

- Degradation Monitoring : Employ continuous-flow analysis (CFA) to quantify liberated cyanide in real-time .

- First Aid : Immediate decontamination (water rinsing for skin/eyes) and medical consultation for cyanide exposure .

Basic Research Focus: Safety and hazard management.

How can researchers design robust experiments to study the environmental degradation pathways of this compound?

Methodological Answer:

- Speciation Analysis : Use ISO 14403-2 or ASTM D7237-15a to differentiate free cyanide, weak acid dissociable (WAD) cyanide, and metal-cyanide complexes .

- Light/Reactivity Studies : Simulate environmental conditions (UV exposure, pH gradients) and track intermediates via LC-MS/MS. Reference cyanide’s role in prebiotic chemistry models to hypothesize degradation mechanisms .

- Data Quality : Implement duplicate sampling with strict acceptance criteria (e.g., <10% relative percent difference for cyanide concentrations) .

Advanced Research Focus: Mechanistic and ecological impact studies.

What advanced analytical techniques resolve structural ambiguities in this compound analogs?

Methodological Answer:

- Isotopic Labeling : Use deuterated analogs (e.g., benzyl-d₅ derivatives) to isolate spectral signals .

- X-ray Crystallography : Resolve stereochemical uncertainties in crystalline derivatives.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <1 ppm error. For cyanide quantification, pair FIA with membrane dialysis to eliminate matrix interference .

Advanced Research Focus: Structural elucidation and method innovation.

How should conflicting toxicity data from in vitro vs. in vivo studies be interpreted for this compound?

Methodological Answer:

- Dose-Response Calibration : Normalize data using body-weight scaling and metabolic rates.

- Cyanide Bioavailability : Measure free cyanide release in physiological buffers vs. lipid-rich environments.

- Cross-Study Validation : Compare with benzyl cyanide toxicity profiles, noting thresholds for cyanide release in IFRA-regulated contexts .

Advanced Research Focus: Toxicological data harmonization.

What statistical approaches are recommended for validating reproducibility in this compound studies?

Methodological Answer:

- Power Analysis : Predefine sample sizes to detect significant effects (α=0.05, β=0.2).

- Error Propagation Models : Quantify uncertainties from synthesis (yield variability) and analytics (detection limits).

- Interlaboratory Comparisons : Use reference materials (e.g., certified cyanide standards) to benchmark results .

Advanced Research Focus: Data reliability and reproducibility frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.